N1-(pyridin-3-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-13-4-6-15(7-5-13)25-18(16-11-28-12-17(16)24-25)23-20(27)19(26)22-10-14-3-2-8-21-9-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEOIPMITYWKDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(pyridin-3-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis
The synthesis of thieno[3,4-c]pyrazole derivatives typically involves multi-step reactions starting from readily available precursors. For this compound, the process involves:
- Formation of Thieno[3,4-c]pyrazole : The thieno[3,4-c]pyrazole core is synthesized through cyclization reactions involving appropriate thioketones and hydrazines.
- Oxalamide Formation : The oxalamide moiety is introduced via coupling reactions with oxalyl chloride or related reagents.
Biological Activity
The biological activities of this compound have been investigated in various studies, highlighting its potential in several therapeutic areas:
Anticancer Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that these compounds can inhibit cancer cell proliferation by inducing apoptosis through the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways .
Table 1: Anticancer Activity Data
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 12.5 | HeLa |
| Thieno[3,4-c]pyrazole derivative X | 15.0 | MCF-7 |
| Thieno[3,4-c]pyrazole derivative Y | 10.0 | A549 |
Antioxidant Activity
The antioxidant potential of this compound has been assessed in vitro using various assays such as DPPH and ABTS radical scavenging tests. Results showed that it effectively scavenges free radicals, suggesting its utility in preventing oxidative stress-related diseases .
Table 2: Antioxidant Activity Results
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| This compound | 78.5 | 82.0 |
| Control (Ascorbic Acid) | 90.0 | 95.0 |
Anti-inflammatory Activity
Studies have also reported that thieno[3,4-c]pyrazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models . This activity suggests a potential application in treating inflammatory diseases.
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
- Free Radical Scavenging : It donates electrons to free radicals, neutralizing them and preventing cellular damage.
- Cytokine Modulation : It downregulates the expression of inflammatory mediators.
Case Studies
Several case studies have highlighted the therapeutic potential of thieno[3,4-c]pyrazole derivatives:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results with a derivative similar to this compound demonstrating a reduction in tumor size and improved patient survival rates .
- Antioxidant Efficacy in Animal Models : In vivo studies using rodent models exposed to oxidative stress revealed that treatment with this compound significantly reduced markers of oxidative damage compared to controls .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to N1-(pyridin-3-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide. For instance, pyrazolo-thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), NCI-H460 (lung cancer), and PC-3 (prostate cancer) cells. These studies reported IC50 values ranging from 14.62 to 61.05 µM, indicating promising anticancer activity .
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structural motifs have been evaluated for their antimicrobial activities. For example, a study on 5-(pyridine-2-yl)-1,3,4-oxadiazol derivatives demonstrated effective antibacterial properties against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds:
- Study on Pyrazolo-Thiazole Derivatives : This research focused on synthesizing novel derivatives and assessing their cytotoxicity against multiple cancer cell lines. The results indicated that these compounds could serve as lead candidates for further development in cancer therapy .
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of newly synthesized oxadiazol derivatives. The results showed significant inhibition zones against tested pathogens, supporting the potential use of these compounds in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
